molecular formula C14H16N2S B6646471 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine

Katalognummer B6646471
Molekulargewicht: 244.36 g/mol
InChI-Schlüssel: XODABITUGVVVMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine, also known as TMT, is a benzodiazepine derivative that has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in this area. In

Wissenschaftliche Forschungsanwendungen

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to enhance memory consolidation and retrieval in animal models, suggesting its potential use in the treatment of memory-related disorders such as Alzheimer's disease. Additionally, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.

Wirkmechanismus

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, increasing the binding affinity of GABA to the receptor and enhancing its inhibitory effects. This results in an overall decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects observed in animal models. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and cholinergic systems, which may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as increase sleep duration and decrease sleep latency. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to enhance memory consolidation and retrieval in animal models. Additionally, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its wide range of biochemical and physiological effects. However, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine also has some limitations, including its potential for abuse and dependence, as well as its potential for adverse side effects such as sedation and cognitive impairment.

Zukünftige Richtungen

There are several future directions for research on 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine. One area of interest is the potential use of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease. Another area of interest is the development of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine and its effects on other neurotransmitter systems.

Synthesemethoden

5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine can be synthesized using a variety of methods, including the condensation of 3-mercapto-1-propanol with 2-amino-4-chloro-5-phenyl-7-bromo-6-fluorobenzimidazole, followed by cyclization with triethylamine. Another method involves the reaction of 3-mercapto-1-propanol with 2-amino-5-phenyl-1,3,4-oxadiazole, followed by cyclization with phosphorus oxychloride. These methods have been shown to yield 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine with high purity and yield.

Eigenschaften

IUPAC Name

5-(thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-5-14-13(4-1)15-7-3-8-16(14)10-12-6-9-17-11-12/h1-2,4-6,9,11,15H,3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODABITUGVVVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N(C1)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.